2-Aminophenylboronic acid
Overview
Description
2-Aminophenylboronic acid is a useful research compound. Its molecular formula is C6H8BNO2 and its molecular weight is 136.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aggregation-Induced Emission
- Application : 2-Aminophenylboronic acid (2-APBA) shows potential in optoelectronics, biomedical probes, and chemical sensors due to its aggregation-induced enhanced emission (AIEE) properties. It forms a dimer that is highly emissive in the solid state and could transform reversibly into a non-fluorescent monomer form, making it useful for molecular recognition and controlled drug release (Li et al., 2021).
Recognition of Glycoproteins and Glycopeptides
- Application : this compound functionalized magnetic nanoparticles, specifically Fe3O4/ZIF-8/APBA, have been developed for the specific recognition and enrichment of glycoproteins and glycopeptides in proteomics research. This shows its potential in the selective separation of these biomolecules (Li et al., 2018).
Biosensors for Saccharides and Glycated Hemoglobin
- Application : 3-Aminophenylboronic acid (APBA) has been used to construct affinity mass sensors for determining saccharides and glycated hemoglobin. These sensors demonstrate a linear response to mono- and disaccharides, and are useful for kinetic analysis of boronic acid interaction with diols (Přibyl & Skládal, 2005).
Chromatography and Electrophoresis
- Application : m-Aminophenylboronic acid, attached to polyacrylamide beads, is used in chromatography for the selective separation of dihydroxyphenyl substituted compounds. This method allows for the purification of catecholic materials (Elliger & Rabin, 1981).
- Application : Polymerization of 3-aminophenylboronic acid in aqueous environments has been used to modify capillary electrophoresis capillaries. This allows for the separation of diastereoisomers and proteins, demonstrating its utility in CE separation and chip technologies (Bossi et al., 2004).
Sensing and Detection Technologies
- Application : Aminophenylboronic acid-functionalized magnetic nanoparticles are effective for the micro solid-phase extraction of neurotransmitters from human urine and plasma. This has applications in sensitive detection technologies (Saraji & Shahvar, 2016).
Mechanism of Action
Target of Action
2-Aminophenylboronic acid (2-APBA) is a versatile compound with a variety of targets. It is primarily used as a reactant in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors . The primary targets of 2-APBA are therefore selectins and glucose molecules.
Mode of Action
The mode of action of 2-APBA involves its interaction with its targets. It forms a dimeric unit that aggregates through intermolecular interactions to produce highly ordered molecular packing . This aggregation leads to enhanced emission, a phenomenon known as aggregation-induced enhanced emission (AIEE) . The 2-APBA dimer aggregates can reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds .
Biochemical Pathways
The biochemical pathways affected by 2-APBA are primarily related to its role as a reactant in the synthesis of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It also plays a role in the preparation of designed boronate ligands for glucose-selective holographic sensors . The exact biochemical pathways and their downstream effects are dependent on the specific reactions and targets involved.
Pharmacokinetics
It is known that 2-apba is highly emissive in the solid state , suggesting that its bioavailability may be influenced by its physical state
Result of Action
The result of 2-APBA’s action is the formation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It also results in the creation of designed boronate ligands for glucose-selective holographic sensors . At the molecular and cellular level, these actions can lead to changes in selectin activity and glucose sensing, respectively.
Action Environment
The action of 2-APBA can be influenced by environmental factors. For instance, the aggregation-induced enhanced emission (AIEE) phenomenon is dependent on the formation of highly ordered molecular packing , which can be influenced by factors such as temperature and solvent conditions. Furthermore, the stability of 2-APBA may be affected by environmental conditions, as it is known to be highly emissive in the solid state .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The 2-APBA dimer aggregates could reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds . This illustrates its good potential in molecular recognition, nanogating, chemo/bio-sensing, and controlled drug release . This opens up new possibilities for the use of 2-Aminophenylboronic acid in various applications.
Biochemical Analysis
Biochemical Properties
2-APBA is known to interact with various enzymes and proteins. It is used as an enzyme inhibitor and is also used in boron neutron capture therapy for brain tumor groups . The nature of these interactions is largely due to the boronic acid group in the 2-APBA molecule, which can form reversible covalent bonds with biomolecules, contributing to its biochemical reactivity .
Cellular Effects
The effects of 2-APBA on cells are complex and multifaceted. It has been used in the development of biosensors for the detection of target glycoproteins, demonstrating its potential to interact with cellular processes
Molecular Mechanism
At the molecular level, 2-APBA exists in a dimeric form and exhibits aggregation-induced enhanced emission (AIEE). The underlying AIEE mechanism is that the 2-APBA dimeric units aggregate through intermolecular interactions to produce highly ordered molecular packing without the presence of π–π stacking interactions that would lead to aggregation-caused quenching . Furthermore, the 2-APBA dimer aggregates could reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds .
Temporal Effects in Laboratory Settings
It is known that 2-APBA is highly emissive in the solid state , suggesting that it may have stability over time
Metabolic Pathways
It is known that 2-APBA can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This suggests that 2-APBA may interact with various enzymes or cofactors in metabolic pathways.
Properties
IUPAC Name |
(2-aminophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRRKLFMHQUJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901275 | |
Record name | NoName_370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-18-3 | |
Record name | B-(2-Aminophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5570-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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